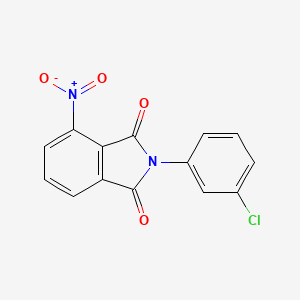

![molecular formula C16H18NO3P B5564693 N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B5564693.png)

N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions between phenol, aniline, and formaldehyde, suggesting potential paths for synthesizing N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline-like structures. For example, N-hydroxymethyl aniline (HMA), derived from the reaction of formaldehyde and aniline, plays a crucial role as an intermediate, potentially leading to complex structures including benzoxazine and byproducts through self-reactions or reactions with other intermediates (Zhang et al., 2015). Another study discusses synthesizing methyl N-phenyl carbamate from aniline using methyl formate, indicating alternative and efficient routes to related compounds via intermediates such as formanilide (Yalfani et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often involves gas electron diffraction and molecular mechanics calculations, as demonstrated in the study of N-benzylidene-aniline. This approach confirmed the most stable conformer of the molecule, revealing that the phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond, providing insights into the structural features that might also apply to the target compound (Trætteberg et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate diverse reactivity and product formation. For instance, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with Fe2(CO)9 under mild conditions yields organometallic products and a hydrogenated product of the original Schiff base, indicating the potential for complex reactions and product diversity (Wang et al., 1999).

Physical Properties Analysis

The ultraviolet spectra of aniline and its derivatives in various solvents provide insights into the physical properties of related compounds. Changes in solvent and molecular structure, such as N-methylation and the introduction of a methyl group or halogen atom, affect the electron-donating ability and lead to shifts in the ultraviolet spectra, indicating how the physical properties of this compound might be analyzed (Cumper & Singleton, 1968).

Chemical Properties Analysis

The synthesis and characterization of Schiff bases from aniline derivatives, as well as their antimicrobial, antioxidant, and larvicidal activities, highlight the chemical properties of aniline-based compounds. These studies provide a foundation for understanding the chemical behavior and potential applications of this compound (Jayanna et al., 2012).

Applications De Recherche Scientifique

Ultraviolet Spectra Studies : Aniline derivatives exhibit distinct ultraviolet spectra when dissolved in various solvents. Modifications in the aniline structure, such as N-methylation or the introduction of methyl groups or halogen atoms, significantly influence their electronic properties (Cumper & Singleton, 1968).

Electroluminescence Applications : Certain aniline derivatives are used in the synthesis of luminescent platinum complexes, which have applications in organic light-emitting diodes (OLEDs). These complexes show potential for use in electronic and optoelectronic devices (Vezzu et al., 2010).

Corrosion Inhibition : Aniline derivatives have been studied for their effectiveness as corrosion inhibitors. They exhibit efficient inhibition properties and their performance can be enhanced by modifying their molecular structure (Daoud et al., 2014).

Phosphorylation in Organic Synthesis : Aniline derivatives are involved in complex organic synthesis processes, such as the synthesis of polycyclic phosphamide architectures. This has implications for developing new materials and chemical compounds (Nifant’ev et al., 2009).

Formation of Conductive Polymers : Oxidation of aniline leads to the formation of various conductive polymers, which have applications in electronics, coatings, and other materials science fields (Stejskal et al., 2008).

Photophysical Properties : Derivatives of aniline are used in studying the photophysical properties of various compounds, which is crucial in the development of photodynamic therapy agents and photosensitizers (Wainwright et al., 1999).

Propriétés

IUPAC Name |

N-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-phenylmethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO3P/c18-21(19-12-7-13-20-21)16(14-8-3-1-4-9-14)17-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXNWGMYEHSSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(OC1)C(C2=CC=CC=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)

![N-(2,5-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5564635.png)

![ethyl {4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B5564648.png)

![(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine](/img/structure/B5564671.png)

![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)

![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5564686.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)

![2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5564706.png)

![[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B5564722.png)